Lincomycin hydrochloride

Catalog No.
S533201
CAS No.
859-18-7
M.F
C18H35ClN2O6S
M. Wt
443 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lincomycin hydrochloride

CAS Number

859-18-7

Product Name

Lincomycin hydrochloride

IUPAC Name

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C18H35ClN2O6S

Molecular Weight

443 g/mol

InChI

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9-,10-,11+,12-,13?,14-,15-,16-,18-;/m1./s1

InChI Key

POUMFISTNHIPTI-BOMBIWCESA-N

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Solubility

Soluble in DMSO

Synonyms

Epilincomycin, Hemihydrate Lincomycin Monohydrochloride, Lincocin, Lincolnensin, Lincomycin, Lincomycin A, Lincomycin Hydrochloride, Lincomycin Monohydrochloride, Lincomycin Monohydrochloride, (2S-cis)-Isomer, Lincomycin Monohydrochloride, (L-threo)-Isomer, Lincomycin Monohydrochloride, Hemihydrate, Lincomycin, (2S-cis)-Isomer, Lincomycin, (L-threo)-Isomer

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl

Description

The exact mass of the compound Lincomycin hydrochloride is 442.1904 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70731. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Lincosamides. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Studying Mechanism of Action

Scientists use lincomycin hydrochloride to investigate its mechanism of action against bacteria. Lincosamides work by inhibiting protein synthesis in bacteria. Researchers can employ lincomycin-resistant mutants or compare its effects to other antibiotics to understand the specific steps it disrupts in this process [National Institutes of Health, [Pubmed lincomycin mechanism of action ON National Institutes of Health (.gov) pubmed.ncbi.nlm.nih.gov]]. This knowledge can inform the development of new antibiotics with improved efficacy.

Investigating Antibacterial Activity

Lincomycin hydrochloride serves as a tool to study its antibacterial activity against various pathogens. Researchers can test its effectiveness against different bacterial strains, including those resistant to other antibiotics. This helps assess its potential role in treating specific infections or understand the emergence of resistance mechanisms [Clindamycin and Lincomycin: Two Clinically Useful Lincosamides, Chemotherapy, National Institutes of Health (.gov) ].

Microbiome Research

Lincomycin hydrochloride can be used to manipulate the gut microbiome in research settings. By selectively targeting specific bacterial populations, scientists can investigate the role of the gut microbiome in various health conditions. This can involve studying the effect of lincomycin on host-microbe interactions or its impact on immune function [The role of the gut microbiome in nutrition and health with dairy foods as an example, Food Science & Nutrition ].

Origin

Lincomycin is a naturally occurring antibiotic produced by the bacterium Streptomyces lincolnensis []. It was discovered in 1960 and subsequently modified into its more stable and water-soluble form, lincomycin hydrochloride [].

Significance

Lincomycin hydrochloride plays a crucial role in scientific research, particularly in the field of microbiology. It serves as a selective antibiotic for isolating and studying various bacteria []. Additionally, its mechanism of action has been extensively studied, providing valuable insights into protein synthesis inhibition in bacteria.

Molecular Structure Analysis

Lincomycin hydrochloride possesses a unique bicyclic structure composed of a six-membered thioether ring fused to a seven-membered lactam ring []. This structure incorporates several key features:

  • N-demethyl Lincosamide: Lincomycin hydrochloride belongs to the N-demethyl lincosamide subgroup, lacking a methyl group on the nitrogen atom of the pyrrolidine ring. This characteristic contributes to its broader spectrum of activity compared to other lincosamides.
  • Hydroxyl Group: The presence of a hydroxyl group at position 6 of the molecule is essential for its antibacterial activity.

Chemical Reactions Analysis

Synthesis

Lincomycin is naturally produced by Streptomyces lincolnensis through a complex biosynthetic pathway that is not yet fully elucidated.

Decomposition

Lincomycin hydrochloride can degrade under various conditions, including exposure to high temperatures, light, and alkaline environments. The specific decomposition products depend on the degradation process.

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder.
  • Melting Point: Not reported for lincomycin hydrochloride, but lincomycin decomposes above 190°C [].
  • Boiling Point: Not applicable, as lincomycin hydrochloride decomposes before boiling.
  • Solubility: Freely soluble in water, slightly soluble in methanol, and practically insoluble in most organic solvents.
  • pKa: 7.4 [].

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

442.1904

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GCW8Y9936L

Related CAS

154-21-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (60.26%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (41.03%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (60.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H410 (38.46%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Lincomycin Hydrochloride Anhydrous is the anhydrous hydrochloride salt form of lincomycin, a lincosamide antibiotic originally identified in actinomycete Streptomyces lincolnensis with activity against gram-positive cocci and anaerobic bacteria.

MeSH Pharmacological Classification

Protein Synthesis Inhibitors

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

859-18-7
7179-49-9

Wikipedia

Lincomycin hydrochloride

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Chen CE, Zhang H, Ying GG, Zhou LJ, Jones KC. Passive sampling: A cost-effective method for understanding antibiotic fate, behaviour and impact. Environ Int. 2015 Dec;85:284-91. doi: 10.1016/j.envint.2015.10.001. Epub 2015 Oct 30. PubMed PMID: 26451705.

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